

Heneicomycin chemical formula and molecular weight

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An In-Depth Technical Overview of **Heneicomycin**

Introduction

Heneicomycin is an antibiotic that belongs to the elfamycin family, a group of natural products known for their antibacterial properties.[1][2] It is produced by the bacterium Streptomyces filipinensis and has been identified as a deoxy modification of a closely related antibiotic, aurodox.[1][2][3] This document provides a summary of the key chemical properties of **Heneicomycin**, drawing from publicly available scientific literature.

Chemical and Physical Properties

The fundamental chemical identifiers for **Heneicomycin** are detailed below. This data is crucial for researchers in chemical synthesis, drug formulation, and quality control.



Property	Value
Chemical Formula	C44H62N2O11
Molecular Weight	794.97 g/mol [4][5][6] (alternatively reported as 794.98 g/mol [2])
CAS Number	66170-37-4[4][5]
Physical Form	Amorphous yellow powder[1][3]
Purity (Commercial)	≥98%[4]

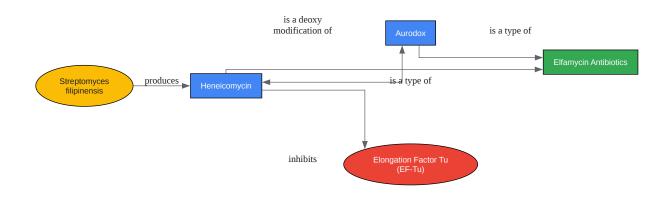
Mechanism of Action

Heneicomycin, like other members of the elfamycin family, functions by inhibiting bacterial protein synthesis.[2] Its primary molecular target is the elongation factor Tu (EF-Tu), a vital protein involved in the elongation phase of protein synthesis in prokaryotes.[2] By binding to EF-Tu, **Heneicomycin** disrupts the normal functioning of the ribosome, thereby halting protein production and ultimately leading to bacterial cell death.

Structural Relationship and Classification

Heneicomycin's structure is closely related to other elfamycin antibiotics, most notably aurodox. Spectroscopic analysis, including mass spectrometry and NMR, has revealed that **Heneicomycin** is a deoxy derivative of aurodox.[1] The key structural difference is the absence of a hydroxyl group on the tetrahydropyran ring in **Heneicomycin**.[2] Some research suggests that **Heneicomycin** may be a biosynthetic precursor to aurodox.[2]





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Caption: Logical relationship of **Heneicomycin**.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of **Heneicomycin** can be found in the primary literature. The foundational methods employed include:

- Fermentation and Isolation: Heneicomycin is obtained from the fermentation broths of Streptomyces filipinensis.[2]
- Structural Elucidation: The chemical structure was determined using advanced spectroscopic techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]

For specific, detailed protocols, researchers are advised to consult the original scientific publications.

Storage and Handling



For laboratory use, **Heneicomycin** is typically stored as a powder at -20°C for long-term stability (up to 2 years).[5] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at 4°C for up to two weeks.[5][6] It is recommended to allow the product to equilibrate to room temperature for at least one hour before opening the vial.[5] Solutions should ideally be prepared fresh for immediate use.[5]

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